molecular formula C20H16Cl2N2O2 B11402993 N-benzyl-3,5-dichloro-4-methoxy-N-(pyridin-2-yl)benzamide

N-benzyl-3,5-dichloro-4-methoxy-N-(pyridin-2-yl)benzamide

Cat. No.: B11402993
M. Wt: 387.3 g/mol
InChI Key: LYMYUFCQLWFBBD-UHFFFAOYSA-N
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Description

N-benzyl-3,5-dichloro-4-methoxy-N-(pyridin-2-yl)benzamide is a complex organic compound with a unique structure that includes benzyl, dichloro, methoxy, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3,5-dichloro-4-methoxy-N-(pyridin-2-yl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3,5-dichloro-4-methoxy-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield compounds with increased hydrogen content.

Scientific Research Applications

N-benzyl-3,5-dichloro-4-methoxy-N-(pyridin-2-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-3,5-dichloro-4-methoxy-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it often involves binding to receptors or enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives with different substituents on the benzene ring or pyridine ring. Examples include:

  • N-benzyl-3-methoxy-N-(pyridin-2-yl)benzamide
  • N-benzyl-3,5-dichloro-N-(pyridin-2-yl)benzamide

Uniqueness

N-benzyl-3,5-dichloro-4-methoxy-N-(pyridin-2-yl)benzamide is unique due to its specific combination of functional groups, which can result in distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C20H16Cl2N2O2

Molecular Weight

387.3 g/mol

IUPAC Name

N-benzyl-3,5-dichloro-4-methoxy-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C20H16Cl2N2O2/c1-26-19-16(21)11-15(12-17(19)22)20(25)24(18-9-5-6-10-23-18)13-14-7-3-2-4-8-14/h2-12H,13H2,1H3

InChI Key

LYMYUFCQLWFBBD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Cl)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3)Cl

Origin of Product

United States

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